3-Methoxypyridine-2-carboxamide

Description

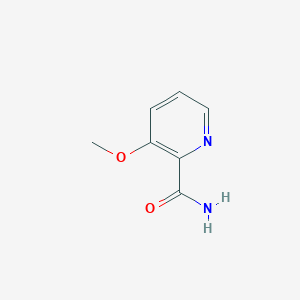

3-Methoxypyridine-2-carboxamide (CAS: 24059-85-6) is a pyridine derivative characterized by a methoxy group (-OCH₃) at the 3-position and a carboxamide (-CONH₂) group at the 2-position of the pyridine ring. Its structural features, such as hydrogen-bonding capacity from the carboxamide group and electron-donating effects from the methoxy substituent, make it a candidate for drug discovery and coordination chemistry .

Properties

IUPAC Name |

3-methoxypyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-5-3-2-4-9-6(5)7(8)10/h2-4H,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPJRIMIWAYBEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxypyridine-2-carboxamide typically involves the following steps:

Starting Material: The synthesis begins with 3-methoxypyridine, which serves as the starting material.

Amidation Reaction: The carboxamide group is introduced through an amidation reaction. This can be achieved by reacting 3-methoxypyridine with an appropriate amide-forming reagent, such as ammonia or an amine, under suitable conditions.

Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a transition metal catalyst, and under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

3-Methoxypyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

3-Methoxypyridine-2-carboxamide has been investigated for its potential as a drug candidate. Its structural characteristics allow it to interact with various biological targets, making it suitable for the development of pharmaceuticals aimed at treating diseases such as cancer and infections.

- Anti-Cancer Activity: Research indicates that derivatives of this compound exhibit anti-proliferative effects against several cancer cell lines. For instance, studies have shown that certain analogs can inhibit the growth of colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cells by over 85% in vitro .

Enzyme Inhibition

One of the prominent applications of this compound is its role as an enzyme inhibitor, particularly against urease. Urease inhibitors are crucial in managing conditions like urinary tract infections and kidney stones.

- Urease Inhibition Studies: The compound has demonstrated effective urease inhibition with an IC50 value of 4.07 µM, indicating its potential utility in therapeutic settings where urease activity needs to be suppressed . Comparative studies show that while it is effective, other derivatives may exhibit stronger inhibition .

| Compound | IC50 (µM) |

|---|---|

| This compound | 4.07 ± 0.003 |

| RX-6 (another derivative) | 1.07 ± 0.043 |

| RX-7 (another derivative) | 2.18 ± 0.058 |

Antimicrobial Properties

Research has also explored the antimicrobial properties of this compound, particularly its effectiveness against various pathogens. The presence of the methoxy group enhances its solubility and interaction with microbial membranes, potentially leading to increased efficacy as an antimicrobial agent.

Study on Urease Inhibition

A detailed investigation into the urease inhibition capabilities of pyridine carboxamide derivatives highlighted that structural modifications significantly affect their inhibitory potency. The study emphasized the importance of electron-withdrawing groups in enhancing activity against urease .

Synthesis and Biological Evaluation

A library of compounds including this compound was synthesized and evaluated for biological activity. The results indicated promising anti-cancer properties alongside urease inhibition, suggesting a dual therapeutic potential .

Mechanism of Action

The mechanism of action of 3-Methoxypyridine-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and carboxamide groups play a crucial role in binding to these targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Structural Analogues in Thieno[2,3-b]pyridine Carboxamides

Several analogues incorporate a thieno[2,3-b]pyridine core instead of a simple pyridine ring. Key examples include:

Key Differences :

- Substituents like chloro (LY2033298) or methoxymethyl (Compound 8002-5890) introduce distinct electronic and steric effects, altering pharmacokinetic properties .

Pyridine-Based Carboxamides with Varied Substituents

Methoxy-Substituted Pyridines

Comparison with 3-Methoxypyridine-2-carboxamide :

- The absence of a carboxamide group in these analogues limits their hydrogen-bonding capacity, reducing their utility in target-specific interactions.

- Positional isomerism (e.g., methoxy at C5 vs. C3) significantly alters electronic distribution and reactivity .

Heterocyclic Fused Derivatives

Key Differences :

- Furopyridine derivatives (e.g., 3-Methylfuro[3,2-b]pyridine-2-carboxamide) offer enhanced rigidity and oxygen-mediated hydrogen bonding compared to the parent pyridine structure .

- Pyridone-based carboxamides (FDB023330) exhibit redox activity due to the keto-enol tautomerism, which is absent in this compound .

Biological Activity

3-Methoxypyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 153.14 g/mol. Its structure features a pyridine ring substituted with a methoxy group and a carboxamide functional group, which contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has shown effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents. For instance, studies have demonstrated its selective activity against Mycobacterium tuberculosis, where it functions as a prodrug activated by bacterial amidases .

2. Anticancer Properties

The compound has been evaluated for its anticancer potential across several cancer cell lines. Notably, derivatives of this compound have demonstrated promising antiproliferative effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 3.1 |

| HepG2 (liver cancer) | 1–5 |

| DU145 (prostate cancer) | Not specified |

| MDA-MB-231 (breast cancer) | Not specified |

These results highlight its potential as a lead compound in cancer therapy .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Inhibition of Pathogen Growth : The compound inhibits the growth of M. tuberculosis in macrophages through autophagy induction, suggesting a dual mechanism involving both bacteriostatic and bactericidal actions .

- Antioxidative Properties : Some studies indicate that derivatives may possess antioxidative activity, which could contribute to their antiproliferative effects .

Case Studies

Several studies have explored the biological activity of this compound:

- Antitubercular Activity : A study identified a pyridine carboxamide derivative that inhibited M. tuberculosis growth effectively in both liquid cultures and macrophages, demonstrating its potential as an antitubercular agent .

- Cytotoxicity Assessment : In vitro cytotoxicity assessments against various cancer cell lines revealed that certain derivatives exhibit significant antiproliferative effects, particularly against liver and breast cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyridine ring or the carboxamide group can significantly influence its potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against specific targets |

| Alteration of substituents | Variability in cytotoxicity across different cell lines |

These insights are essential for guiding future drug design efforts aimed at enhancing the efficacy of this compound .

Q & A

Q. What synthetic methodologies are most effective for preparing 3-Methoxypyridine-2-carboxamide, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis of this compound can be achieved via nucleophilic substitution on halogenated pyridine precursors (e.g., 2-chloro-3-methoxypyridine) using carboxamide nucleophiles. Optimization involves adjusting temperature (80–120°C), solvent polarity (DMF or THF), and catalytic systems (e.g., Pd catalysts for coupling reactions). For example, methoxy group introduction via alkoxylation of halogenated pyridines has been demonstrated with >95% purity under reflux conditions in DMF . Yield improvements (≥98%) are achievable through iterative solvent drying and inert atmosphere protocols .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- HPLC : Use C18 reverse-phase columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) to assess purity (≥98% as per supplier data) .

- NMR : ¹H NMR (DMSO-d₆) confirms methoxy (-OCH₃) resonance at δ 3.8–4.0 ppm and carboxamide (-CONH₂) protons at δ 6.5–7.2 ppm. ¹³C NMR identifies the carbonyl carbon at ~165 ppm .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks at m/z 167.14 (calculated for C₈H₁₀N₂O₂) .

Q. How can researchers design a stability study for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies under ICH guidelines:

- Thermal Stability : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC. Methoxy groups may hydrolyze to hydroxyl derivatives under acidic conditions .

- Photostability : Expose to UV light (ICH Q1B) and track carbonyl group stability using IR spectroscopy (C=O stretch at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of substituents on the pyridine ring influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Electron-donating methoxy groups (-OCH₃) activate the pyridine ring toward electrophilic substitution at the 4- and 6-positions. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with arylboronic acids (e.g., 4-fluorophenylboronic acid) in THF/H₂O (3:1) at 80°C. Steric hindrance from the carboxamide group directs coupling to the 4-position, as observed in analogous 5-bromo-2-methoxy-3-methylpyridine derivatives . Kinetic studies (DFT calculations) show methoxy groups reduce activation energy for oxidative addition by 15–20 kJ/mol compared to unsubstituted pyridines .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyridinecarboxamides?

- Methodological Answer : Discrepancies in bioactivity data (e.g., IC₅₀ variations in kinase inhibition assays) arise from:

- Assay Conditions : Buffer pH (7.4 vs. 6.8) alters protonation states of carboxamide groups, affecting binding affinity. Standardize using HEPES buffer (pH 7.4) with 1 mM DTT .

- Structural Mimics : Compare this compound with 4-methoxy analogs (e.g., 4-methoxy-N-methylpyridinecarboxamide) to isolate electronic vs. steric effects. SAR analysis via CoMFA models can quantify substituent contributions .

Q. How can computational chemistry predict the metabolic pathways of this compound in mammalian systems?

- Methodological Answer : Use in silico tools (e.g., SwissADME, Schrödinger’s MetaSite):

- Phase I Metabolism : CYP3A4-mediated O-demethylation of the methoxy group is predicted to dominate (85% likelihood), generating 3-hydroxypyridine-2-carboxamide. Validate with microsomal incubation and LC-MS/MS .

- Phase II Conjugation : Glucuronidation at the hydroxyl group (if formed) is favored, with logP shifts from 1.2 to -0.8, reducing membrane permeability .

Data Contradiction Analysis

Q. Why do synthetic yields of this compound vary significantly across literature reports?

- Methodological Answer : Yield discrepancies (50–98%) are attributed to:

- Purification Methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) impacts recovery rates. High-purity (>98%) isolates require gradient elution .

- Starting Material Quality : Halogenated precursors (e.g., 2-chloro-3-methoxypyridine) with ≤95% purity introduce side reactions (e.g., dehalogenation). Pre-purify via distillation or sublimation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.